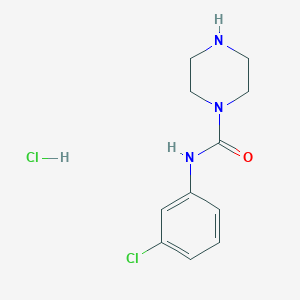

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride

Übersicht

Beschreibung

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide group, forming a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 3-chloroaniline with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride belongs to the piperazine class of compounds, which are known for their diverse biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Synthesis and Derivatives

Research has demonstrated that modifications of the piperazine ring can lead to compounds with enhanced biological activity. For instance, derivatives of N-(3-chlorophenyl)piperazine have been synthesized and evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors . The synthesis often involves standard organic reactions such as acylation and alkylation, which can be optimized for yield and purity.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on serotonin receptors.

Serotonergic Activity

This compound has been explored for its ability to modulate serotonin levels in the brain. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), which is significant for treating mood disorders such as depression and anxiety . The compound's mechanism of action involves binding to the serotonin transporter (SERT), thereby increasing serotonin availability in the synaptic cleft.

Antihistaminic Effects

Recent research has evaluated the antihistaminic properties of related compounds, indicating that piperazine derivatives can exhibit significant bronchorelaxant effects. This suggests potential applications in treating respiratory conditions like asthma . The evaluation typically involves in vivo models to assess efficacy and safety.

Antipsychotic Properties

There is also emerging evidence supporting the use of this compound in managing psychotic disorders. Its interaction with dopamine receptors positions it as a candidate for further exploration in antipsychotic therapy .

In Vivo Studies

In vivo studies utilizing animal models have demonstrated the compound's efficacy in modulating behavioral responses associated with anxiety and depression. For example, experiments involving rat models have shown that administration of this compound results in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors, including serotonin and dopamine receptors. These computational studies provide insights into the compound's pharmacokinetic properties and help identify potential side effects associated with its use .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-chlorophenyl)piperazine: A related compound with similar structural features but lacking the carboxamide group.

N-(4-chlorophenyl)piperazine: Another similar compound with the chlorine atom positioned at the 4-position of the phenyl ring.

N-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: A derivative with an additional chloropropyl group.

Uniqueness

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is unique due to the presence of both the carboxamide and hydrochloride groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of receptor-ligand interactions and the development of new therapeutic agents.

Biologische Aktivität

N-(3-Chlorophenyl)piperazine-1-carboxamide hydrochloride, commonly referred to as mCPP, is a compound of significant interest in pharmacological research due to its interactions with various neurotransmitter systems. This article delves into its biological activity, exploring its mechanisms of action, effects on neurotransmitter release, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a chlorophenyl group. Its chemical formula is and it has been studied for its role as a serotonergic agent.

1. Serotonergic Activity

mCPP has been shown to interact with multiple serotonin (5-HT) receptor subtypes, exhibiting varying affinities:

| Receptor Type | IC50 (nM) |

|---|---|

| 5-HT1A | 360 |

| 5-HT1B | 1300 |

| 5-HT2A | 500 |

| 5-HT2C | 450 |

These findings indicate that mCPP acts as a partial agonist at certain serotonin receptors, influencing mood and behavior .

2. Effects on Neurotransmitter Release

Research indicates that mCPP can stimulate the release of serotonin in vivo. A study utilizing microdialysis in rat models demonstrated that administration of mCPP led to significant increases in extracellular serotonin levels, suggesting its potential use in treating serotonin-related disorders .

3. Potential Therapeutic Applications

The serotonergic activity of mCPP positions it as a candidate for various therapeutic applications, particularly in the treatment of anxiety and depression. Its ability to modulate serotonin levels may provide benefits in managing mood disorders.

Case Study 1: Serotonin Depletion Effects

In a controlled study, rats were administered high doses of mCPP over several days. The results indicated a long-term depletion of forebrain serotonin levels, which raises questions about the chronic use of mCPP and its implications for serotonin homeostasis .

Case Study 2: Behavioral Impact

Another study assessed the impact of mCPP on feeding behavior in rats. The administration of mCPP resulted in significant hypophagia (reduced food intake), highlighting its potential influence on appetite regulation through serotonergic pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, including mCPP. Modifications to the piperazine ring and chlorophenyl substituents have been explored to enhance biological activity and reduce side effects. For instance, derivatives with electron-withdrawing groups have shown improved potency against specific targets .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXILOJFETPZDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.